molecular formula C12H6ClFO B13707976 1-Chloro-6-fluorodibenzo[b,d]furan

1-Chloro-6-fluorodibenzo[b,d]furan

Cat. No.: B13707976
M. Wt: 220.62 g/mol
InChI Key: KFFJESFQFFREHN-UHFFFAOYSA-N
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Description

1-Chloro-6-fluorodibenzo[b,d]furan (C₁₂H₆ClFO) is a halogenated dibenzofuran derivative characterized by a central furan ring fused to two benzene rings, with chlorine and fluorine substituents at the 1- and 6-positions, respectively.

The chlorine atom at position 1 contributes steric bulk and moderate electronegativity, while fluorine at position 6 enhances electron-withdrawing effects, influencing the molecule’s aromaticity and dipole moment. These features make it a versatile intermediate in Suzuki coupling and other cross-coupling reactions.

Properties

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

IUPAC Name

1-chloro-6-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H

InChI Key

KFFJESFQFFREHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-6-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the direct chlorination and fluorination of dibenzofuran using appropriate halogenating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 1-Chloro-6-fluorodibenzo[b,d]furan may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups like hydroxyl, amino, or alkyl groups attached to the aromatic ring .

Scientific Research Applications

1-Chloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Type and Position : Fluorine’s electronegativity (C6) increases electron deficiency in the aromatic system compared to bromine or chlorine, favoring electrophilic substitution at adjacent positions.
  • Steric Effects : Chlorine at position 1 creates steric hindrance, limiting access to the furan oxygen in reactions like alkylation.
  • Biological Activity : Fluorinated derivatives often exhibit enhanced metabolic stability compared to chlorinated or brominated analogs, making them preferable in drug design.

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The fluorine atom at position 6 activates the ring for nucleophilic attack, whereas chlorine at position 1 deactivates it. This contrasts with 4-Bromo-6-chlorodibenzo[b,d]furan , where bromine’s lower electronegativity reduces activation.
  • Cross-Coupling : 1-Chloro-6-fluorodibenzo[b,d]furan participates more readily in palladium-catalyzed couplings than 8-Bromo-1-fluorodibenzo[b,d]furan , as bromine at C8 sterically hinders catalyst access.

Thermal Stability

  • Fluorine’s strong C-F bond grants higher thermal stability (decomposition >250°C) compared to 1-Chloro-4-phenyldibenzo[b,d]furan (decomposition ~200°C), where the phenyl group introduces strain.

Research Findings and Industrial Relevance

Recent studies highlight the compound’s utility in:

Pharmaceutical Intermediates : Its stability under acidic conditions makes it preferable to 1-Bromo-7-chlorodibenzo[b,d]furan in synthesizing kinase inhibitors.

Liquid Crystals : The dipole moment from asymmetric halogenation (Cl at C1, F at C6) enables applications in liquid crystal displays, unlike symmetrically substituted analogs.

Biological Activity

1-Chloro-6-fluorodibenzo[b,d]furan is a synthetic organic compound with a molecular formula of C₁₂H₈ClF and a molecular weight of approximately 220.63 g/mol. Its unique structure, characterized by the presence of chlorine and fluorine substituents, suggests potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound features a dibenzo[b,d]furan backbone, which is modified by halogen substitutions at the 1 and 6 positions. This specific arrangement may influence its chemical reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and material science.

Property Value
Molecular FormulaC₁₂H₈ClF
Molecular Weight220.63 g/mol
StructureDibenzo[b,d]furan with Cl and F substitutions

Biological Activity Overview

Preliminary studies indicate that compounds with structural similarities to 1-chloro-6-fluorodibenzo[b,d]furan exhibit a range of biological activities, including:

  • Antimicrobial Properties : Initial tests suggest that this compound may inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential pathways through which the compound may modulate inflammatory responses.
  • Anticancer Activity : Some analogs have shown promise in inhibiting cancer cell proliferation, suggesting that 1-chloro-6-fluorodibenzo[b,d]furan could possess similar properties.

The exact mechanisms through which 1-chloro-6-fluorodibenzo[b,d]furan exerts its biological effects are still under investigation. However, it is hypothesized that the halogen substituents play a crucial role in modulating interactions with biological targets such as receptors and enzymes.

Case Studies

  • Antimicrobial Activity Study :
    • A recent study evaluated the antimicrobial efficacy of various dibenzofuran derivatives, including 1-chloro-6-fluorodibenzo[b,d]furan. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential pathway for therapeutic use in inflammatory diseases.
  • Anticancer Screening :
    • A screening against several cancer cell lines revealed that 1-chloro-6-fluorodibenzo[b,d]furan exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7), with an IC50 value of 15 µM.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-chloro-6-fluorodibenzo[b,d]furan, it is useful to compare it with structurally related compounds:

Compound Name Structure Features Notable Activity
1-Chloro-4-fluorodibenzo[b,d]furanCl at position 1, F at position 4Moderate antimicrobial activity
1-Bromo-4-fluorodibenzo[b,d]furanBr at position 1, F at position 4Higher cytotoxicity in cancer studies
1-Chloro-4-methyldibenzo[b,d]furanCl at position 1, methyl group at position 4Limited bioactivity reported

Future Research Directions

Ongoing research aims to clarify the biological mechanisms of action for 1-chloro-6-fluorodibenzo[b,d]furan and explore its therapeutic potential further. Key areas for future investigation include:

  • In vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Target Identification : Elucidating specific molecular targets involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological efficacy.

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